molecular formula C12H22N2O3 B3234977 {3-[(Acetyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid CAS No. 1353985-82-6

{3-[(Acetyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

Cat. No.: B3234977
CAS No.: 1353985-82-6
M. Wt: 242.31 g/mol
InChI Key: CMRBEQDGVGIAKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{3-[(Acetyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is a chemical compound with the CAS Number 1353985-82-6 . It has a molecular formula of C 12 H 22 N 2 O 3 and a molecular weight of 242.32 g/mol . This pyrrolidine derivative is characterized by the presence of both acetyl-isopropyl-amino and acetic acid functional groups, a structure that is of significant interest in medicinal chemistry and drug discovery research. Compounds featuring pyrrolidine scaffolds are extensively investigated for their potential biological activities. The specific molecular architecture of this chemical, including its hydrogen bond acceptor and donor sites, makes it a valuable intermediate or building block for the synthesis of more complex molecules . Researchers utilize such compounds in the development of protease inhibitors, receptor modulators, and other pharmacologically active agents . It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-[3-[[acetyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-9(2)14(10(3)15)7-11-4-5-13(6-11)8-12(16)17/h9,11H,4-8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRBEQDGVGIAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCN(C1)CC(=O)O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501167789
Record name 1-Pyrrolidineacetic acid, 3-[[acetyl(1-methylethyl)amino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501167789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353985-82-6
Record name 1-Pyrrolidineacetic acid, 3-[[acetyl(1-methylethyl)amino]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353985-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidineacetic acid, 3-[[acetyl(1-methylethyl)amino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501167789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(Acetyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid typically involves multiple steps, starting from readily available starting materials. One common route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.

    Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Attachment of the Isopropyl Group: The isopropyl group can be attached through an alkylation reaction using isopropyl halide and a strong base like sodium hydride.

    Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a carboxylation reaction using carbon dioxide and a suitable organometallic reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl and isopropyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group of the acetyl moiety using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, sulfonates, and strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry

The unique structure of {3-[(Acetyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid suggests various medicinal applications:

  • Pharmacological Studies : Initial studies indicate potential interactions with neurotransmitter systems, possibly influencing mood and cognitive functions. Compounds with similar structures often exhibit neuroactive properties and anti-inflammatory effects.
  • Enzyme Interaction Studies : The compound may serve as a substrate or inhibitor in enzyme assays, helping to elucidate its mechanism of action and therapeutic potential. Preliminary assays could involve enzyme inhibition studies or receptor binding assays to assess its pharmacological profile.

Synthetic Chemistry

The synthesis of this compound can be achieved through various methods, including:

  • Multicomponent Reactions (MCRs) : These reactions allow for the efficient assembly of complex molecules in a single step, enhancing yield and reducing waste compared to traditional methods.
  • Nucleophilic Substitution and Acylation Reactions : The compound can undergo typical reactions involving nucleophilic substitutions and acylations, which are common in organic synthesis.

The biological activity of this compound can be attributed to its structural components:

  • Antimicrobial Properties : Similar pyrrolidine derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Compounds with acetic acid moieties are often linked to anti-inflammatory activities in various studies.

Mechanism of Action

The mechanism of action of {3-[(Acetyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl-isopropyl-amino group may facilitate binding to active sites, while the pyrrolidine ring provides structural stability. The compound may modulate biochemical pathways by inhibiting or activating enzymes, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Analogs and Properties

The following compounds share structural motifs with {3-[(Acetyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid, primarily involving pyrrolidine/heterocyclic cores and functionalized side chains:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Status Source
This compound Not explicitly provided Not explicitly provided Pyrrolidine, acetyl-isopropyl-amino, acetic acid Discontinued CymitQuimica
[((R)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid Not provided Not provided Stereospecific (R)-acetyl-pyrrolidine, acetic acid Discontinued CymitQuimica
2-(1-{[2-(Azidomethyl)pyrrolidin-1-yl]methyl}cyclopropyl)acetic acid C11H18N4O2 238.29 Azidomethyl-pyrrolidine, cyclopropane, acetic acid Available Enamine Ltd
4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluorazetidin-3-yl)benzoic acid Not provided Not provided Fluoroazetidine, Fmoc-protected, benzoic acid Available Enamine Ltd

Commercial and Research Relevance

  • Fluorinated azetidines (e.g., 4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluorazetidin-3-yl)benzoic acid) may offer advantages in drug discovery for improved metabolic resistance .

Research Findings and Gaps

  • Synthetic Challenges: No explicit data on the synthesis of this compound are provided in the evidence. However, analogous compounds with azidomethyl or Fmoc-protected groups suggest that multi-step functionalization of pyrrolidine is feasible .
  • Biological Data :
    Absence of bioactivity or toxicity data in the provided sources limits direct comparison. The discontinued status may correlate with insufficient efficacy in early-stage studies.
  • Need for Further Studies: Comparative studies on solubility, stability, and target binding between acetyl-isopropyl-amino and azidomethyl/fluoro analogs are warranted.

Biological Activity

{3-[(Acetyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is a synthetic organic compound with a complex structure that includes a pyrrolidine ring, an acetyl-isopropyl-amino group, and an acetic acid moiety. This unique combination of functional groups suggests significant potential for various biological activities, particularly in medicinal chemistry and pharmacology. The compound's molecular formula is C₁₂H₂₂N₂O₃, and it has a molecular weight of 242.31 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The acetyl-isopropyl-amino group enhances binding affinity to active sites, while the pyrrolidine ring contributes to structural stability. This compound may modulate biochemical pathways by inhibiting or activating enzymes, resulting in various physiological effects .

1. Neuroactivity

Research indicates that derivatives of pyrrolidine compounds often exhibit neuroactive properties. The presence of the pyrrolidine ring in this compound suggests potential applications in treating neurodegenerative diseases by modulating neurotransmitter systems .

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro assays demonstrated that certain derivatives exhibited significant AChE inhibition, which is crucial for developing treatments for conditions like Alzheimer's disease .

Compound IC50 (µM) Selectivity Index
This compoundTBDTBD
Donepezil0.1High
Galanthamine0.5Moderate

3. Antioxidant Activity

The antioxidant properties of this compound have also been assessed using various assays like DPPH and ABTS. These studies indicate that the compound may help mitigate oxidative stress, which is a contributing factor in many neurodegenerative diseases .

Case Study 1: Neuroprotective Effects

A recent study explored the neuroprotective effects of this compound on SH-SY5Y cells under oxidative stress conditions induced by hydrogen peroxide (H₂O₂). The results showed that the compound significantly reduced cell death and improved cell viability, suggesting its potential as a neuroprotective agent .

Case Study 2: Antiviral Properties

Another investigation focused on the antiviral activity of this compound against specific viral pathogens. The compound was found to inhibit viral replication in vitro, indicating its potential as a therapeutic agent against viral infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for {3-[(Acetyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid, and what purification challenges might arise?

  • Methodology :

  • Synthesis : Use nucleophilic substitution or reductive amination to introduce the acetyl-isopropyl-amino group onto the pyrrolidine ring, followed by acetic acid coupling via alkylation or ester hydrolysis. For example, similar compounds (e.g., [(R)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid) are synthesized using Boc-protection strategies to avoid side reactions .
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or recrystallization (solvent: ethanol/water) are effective. Challenges include removing unreacted intermediates or diastereomers due to the compound’s stereochemistry .

Q. Which analytical techniques are optimal for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and stereochemistry. For example, pyrrolidine ring protons typically resonate at δ 2.5–3.5 ppm, while the acetyl group appears as a singlet near δ 2.1 .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 210–254 nm) to assess purity (>95%). Adjust mobile phase (e.g., acetonitrile/0.1% trifluoroacetic acid) to resolve polar impurities .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (expected [M+H]+ ~ 257.3 g/mol) .

Q. How can solubility and stability be systematically evaluated for this compound?

  • Methodology :

  • Solubility : Perform shake-flask experiments in buffers (pH 1–10) and solvents (DMSO, ethanol, water). Quantify via UV-Vis spectroscopy (calibration curve at λmax) .
  • Stability : Incubate at 4°C, 25°C, and 40°C for 1–4 weeks. Monitor degradation by HPLC. Store lyophilized powder at -20°C in airtight containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. What experimental designs are suitable for establishing structure-activity relationships (SAR) of derivatives of this compound?

  • Methodology :

  • Derivative Synthesis : Modify substituents (e.g., replace acetyl-isopropyl-amino with cyclopropyl or fluorinated groups) and retain the pyrrolidine-acetic acid core .
  • Biological Assays : Test cytotoxicity (e.g., MTT assay against HeLa, MCF-7 cells) and compare IC50 values. For example, similar pyrrolidine derivatives exhibit IC50 ranges of 14.1–38.6 μM .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases) based on substituent electronic effects .

Q. How should contradictory data on biological activity between studies be resolved?

  • Methodology :

  • Assay Replication : Standardize conditions (cell line passage number, serum concentration, incubation time). For instance, discrepancies in IC50 values may arise from varying cell viability endpoints (e.g., ATP vs. resazurin assays) .
  • Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA, Tukey’s test) to identify outliers. Cross-reference with structural analogs (e.g., Evocalcet derivatives) to contextualize activity trends .

Q. What in vivo models are appropriate for pharmacokinetic (PK) profiling of this compound?

  • Methodology :

  • Rodent Studies : Administer intravenously (IV) and orally (PO) to Sprague-Dawley rats (dose: 10 mg/kg). Collect plasma samples at 0, 1, 4, 8, 24 h. Quantify via LC-MS/MS. Calculate bioavailability (F) using AUC ratios .
  • Metabolite Identification : Use liver microsomes or hepatocytes to screen for phase I/II metabolites. Compare with in silico predictions (e.g., Schrödinger’s Metabolite Predictor) .

Q. Which computational tools predict metabolic pathways and toxicity risks?

  • Methodology :

  • Metabolism Prediction : Utilize SwissADME or ADMETLab 2.0 to identify likely cytochrome P450 (CYP) oxidation sites (e.g., pyrrolidine ring or acetyl group) .
  • Toxicity Profiling : Run ProTox-II to assess hepatotoxicity and mutagenicity risks. Validate with Ames test (Salmonella typhimurium strains TA98/TA100) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{3-[(Acetyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
Reactant of Route 2
Reactant of Route 2
{3-[(Acetyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.